Cas no 2138147-35-8 (5-chloro-2-cyclopropyl-6,7-dimethyl-1,2,4triazolo1,5-apyridine)

5-Chloro-2-cyclopropyl-6,7-dimethyl-1,2,4-triazolo[1,5-a]pyridine is a heterocyclic compound featuring a fused triazolopyridine core with chloro, cyclopropyl, and dimethyl substituents. Its unique structure confers stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro group enhances electrophilic substitution potential, while the cyclopropyl moiety contributes to steric and electronic modulation. The dimethyl substitution pattern improves lipophilicity, influencing bioavailability. This compound is particularly useful in the development of bioactive molecules, including potential antimicrobial and antiviral agents. Its well-defined synthetic route and high purity make it suitable for research and industrial applications requiring precision in molecular design.
5-chloro-2-cyclopropyl-6,7-dimethyl-1,2,4triazolo1,5-apyridine structure
2138147-35-8 structure
Product Name:5-chloro-2-cyclopropyl-6,7-dimethyl-1,2,4triazolo1,5-apyridine
CAS No:2138147-35-8
MF:C11H12ClN3
MW:221.686080932617
CID:6409849
PubChem ID:165475779
Update Time:2025-05-22

5-chloro-2-cyclopropyl-6,7-dimethyl-1,2,4triazolo1,5-apyridine Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-2-cyclopropyl-6,7-dimethyl-1,2,4triazolo1,5-apyridine
    • 2138147-35-8
    • EN300-1078320
    • 5-chloro-2-cyclopropyl-6,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine
    • Inchi: 1S/C11H12ClN3/c1-6-5-9-13-11(8-3-4-8)14-15(9)10(12)7(6)2/h5,8H,3-4H2,1-2H3
    • InChI Key: CBPJQTAGCHKGPS-UHFFFAOYSA-N
    • SMILES: ClC1=C(C)C(C)=CC2N1N=C(C1CC1)N=2

Computed Properties

  • Exact Mass: 221.0719751g/mol
  • Monoisotopic Mass: 221.0719751g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 30.2Ų

5-chloro-2-cyclopropyl-6,7-dimethyl-1,2,4triazolo1,5-apyridine Pricemore >>

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Additional information on 5-chloro-2-cyclopropyl-6,7-dimethyl-1,2,4triazolo1,5-apyridine

5-Chloro-2-Cyclopropyl-6,7-Dimethyl-1,2,4-Triazolo[1,5-A]Pyridine: A Comprehensive Overview

The compound 5-chloro-2-cyclopropyl-6,7-dimethyl-1,2,4-triazolo[1,5-a]pyridine (CAS No. 2138147-35-8) is a structurally complex heterocyclic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of triazolopyridines, which are known for their versatile applications in drug design and material science. The triazolo[1,5-a]pyridine core of this molecule provides a unique platform for functionalization and bioactivity modulation.

Recent studies have highlighted the importance of triazolopyridine derivatives in medicinal chemistry due to their ability to interact with various biological targets. The chloro, cyclopropyl, and dimethyl substituents in this compound contribute to its unique physicochemical properties and biological activity. For instance, the chloro group at position 5 enhances the molecule's lipophilicity and stability, while the cyclopropyl group at position 2 introduces strain and rigidity into the structure, potentially improving its binding affinity to target proteins.

The synthesis of 5-chloro-2-cyclopropyl-6,7-dimethyl-1,2,4-triazolo[1,5-a]pyridine involves a multi-step process that typically includes cyclization reactions and functional group transformations. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. For example, a recent study reported a novel approach using microwave-assisted synthesis to accelerate the formation of the triazolopyridine ring system. This method not only reduces reaction time but also minimizes side reactions, making it more suitable for large-scale production.

In terms of pharmacological activity, this compound has shown promising results in preclinical studies as a potential therapeutic agent. Its ability to modulate key cellular pathways makes it a candidate for treating diseases such as cancer and neurodegenerative disorders. For instance, studies have demonstrated that 5-chloro-2-cyclopropyl-6,7-dimethyl-1,2,4-triazolo[1,5-a]pyridine exhibits selective inhibition of certain kinases involved in tumor growth and metastasis. This suggests that it could serve as a lead compound for developing targeted therapies with fewer side effects compared to conventional chemotherapeutic agents.

Moreover, the structural flexibility of this compound allows for further modifications to enhance its bioavailability and efficacy. Researchers are currently investigating the impact of substituent variations on its pharmacokinetic properties. For example, the introduction of additional electron-withdrawing groups or stereochemical modifications could improve its solubility and permeability across biological membranes.

From a materials science perspective, the unique electronic properties of triazolopyridines make them attractive candidates for applications in organic electronics. The presence of nitrogen atoms in the heterocyclic ring contributes to its conjugation properties and redox activity. Recent research has explored the use of this compound as an active layer material in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Its high electron mobility and stability under ambient conditions make it a promising candidate for next-generation electronic devices.

In conclusion,5-chloro-2-cyclopropyl-6,7-dimethyl-1,triazolo[1,a]pyridine is a versatile compound with diverse applications in both medicinal chemistry and materials science. Its unique structure and functional groups provide ample opportunities for further research and development. As ongoing studies continue to uncover its full potential,this compound is poised to play a significant role in advancing both therapeutic interventions and technological innovations.

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